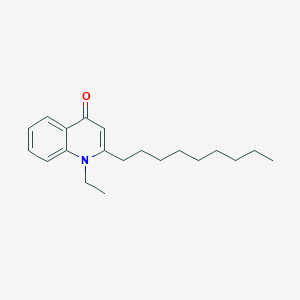

1-Ethyl-2-nonylquinolin-4(1H)-one

Description

Significance of the Quinolin-4(1H)-one Scaffold in Contemporary Medicinal Chemistry and Natural Product Research

The quinolin-4(1H)-one scaffold is of paramount importance in modern medicinal chemistry, largely due to the broad and potent biological activities exhibited by its derivatives. Current time information in New York, NY, US.rsc.orgchemsrc.com This structural motif is a cornerstone in the development of therapeutic agents, with research demonstrating its potential in a variety of domains including antimicrobial, antiviral, anticancer, and anti-inflammatory applications. Current time information in New York, NY, US.rsc.org The versatility of the quinolin-4-one core allows for chemical modifications at multiple positions, enabling the synthesis of extensive libraries of compounds with fine-tuned pharmacological profiles. rsc.org

Beyond synthetic chemistry, the quinolin-4(1H)-one skeleton is also prevalent in nature. It is found in a range of natural products isolated from plants, bacteria, and fungi. rsc.orgnih.gov The discovery of these naturally occurring quinolin-4-ones has often been the starting point for the development of new drug candidates, highlighting the synergy between natural product research and medicinal chemistry in the quest for novel therapeutics. rsc.orgnih.gov The inherent properties of this scaffold, such as its relative stability and ability to interact with various biological targets, make it an attractive platform for drug design and discovery. rsc.orgbldpharm.com

Overview of the 4-Quinolone Alkaloid Family and their Research Relevance

The 4-quinolone alkaloids are a significant family of heterocyclic compounds that feature the quinolin-4-one core structure. chemsrc.com This family includes both naturally occurring compounds, primarily found in plants of the Rutaceae family and in microorganisms, and a vast number of synthetic analogues. rsc.orgrsc.org Historically, the most well-known application of synthetic 4-quinolones is in the realm of antibacterial agents, with compounds like nalidixic acid being early examples. rsc.org

The research relevance of 4-quinolone alkaloids extends far beyond their antibacterial properties. chemsrc.comcaymanchem.com Numerous studies have highlighted their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis in various cancer cell lines. rsc.org Furthermore, this class of alkaloids has been investigated for a wide array of other biological activities, including antimalarial, antiviral, and anti-inflammatory effects. chemsrc.comcaymanchem.com The continued isolation of new 4-quinolone alkaloids from natural sources, coupled with the ongoing development of novel synthetic routes, ensures that this family of compounds remains a vibrant and important area of scientific inquiry. rsc.orgumaryland.edunih.gov

Research Context for N-Substituted 2-Alkylquinolin-4(1H)-one Derivatives, with Emphasis on 1-Ethyl-2-nonylquinolin-4(1H)-one

Within the broader family of 4-quinolones, N-substituted 2-alkylquinolin-4(1H)-ones represent a structurally distinct subgroup with significant research interest. In these molecules, the nitrogen atom at position 1 and the carbon at position 2 of the quinolone ring are functionalized with alkyl groups of varying lengths and structures. These substitutions have a profound impact on the physicochemical properties and biological activities of the compounds. mdpi.comchembk.com

Specific academic research focusing on This compound (CAS: 61926-23-6) is limited in publicly accessible scientific literature. However, the research context for this compound can be inferred from the extensive studies conducted on its close structural analogues, particularly the N-methyl and the N-unsubstituted derivatives.

The N-unsubstituted analogue, 2-Nonylquinolin-4(1H)-one , is a well-documented natural product, notably produced by the bacterium Pseudomonas aeruginosa. caymanchem.comnih.gov It is known to be involved in quorum sensing, a bacterial communication system. caymanchem.com Research has also demonstrated its biological activities, including inhibition of the hepatitis C virus and antifungal properties. caymanchem.comnih.gov

The N-methyl analogue, 1-Methyl-2-nonylquinolin-4(1H)-one , has been isolated from various natural sources, including the plant Tetradium ruticarpum. beilstein-journals.orgnih.gov Studies on this compound and similar N-methylated quinolones have explored their biological activities, which can differ from their N-H counterparts due to the change in hydrogen-bonding capability and lipophilicity. researchgate.net For instance, certain N-methylated derivatives have been investigated for their activity against Trypanosoma cruzi and as monoamine oxidase (MAO) inhibitors. researchgate.netchem960.com

The ethyl group at the N-1 position of this compound, as opposed to a methyl group or a hydrogen atom, would further increase its lipophilicity. This modification could influence its membrane permeability and interaction with biological targets. Research into N-substituted quinolones has shown that the nature and size of the alkyl group at the N-1 position can significantly modulate biological efficacy, for example, in antimycobacterial activity. mdpi.comchembk.com Therefore, the research context for this compound logically falls within the exploration of structure-activity relationships in this class, aiming to understand how N-alkylation impacts the known biological activities of 2-alkyl-4-quinolones.

Below are the physicochemical properties of the closely related compounds, providing a comparative context for the target molecule.

Physicochemical Properties of Related 2-Nonylquinolin-4(1H)-one Derivatives

| Property | 2-Nonylquinolin-4(1H)-one | 1-Methyl-2-nonylquinolin-4(1H)-one |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO | C₁₉H₂₇NO |

| Molecular Weight | 271.4 g/mol | 285.4 g/mol |

| CAS Number | 55396-45-7 | 68353-24-2 |

| Source | nih.gov | |

Interactive Data Table

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-Nonylquinolin-4(1H)-one | C₁₈H₂₅NO | 271.4 g/mol | 55396-45-7 |

| 1-Methyl-2-nonylquinolin-4(1H)-one | C₁₉H₂₇NO | 285.4 g/mol | 68353-24-2 |

| This compound | C₂₀H₂₉NO | 299.5 g/mol | 61926-23-6 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61926-23-6 |

|---|---|

Molecular Formula |

C20H29NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-ethyl-2-nonylquinolin-4-one |

InChI |

InChI=1S/C20H29NO/c1-3-5-6-7-8-9-10-13-17-16-20(22)18-14-11-12-15-19(18)21(17)4-2/h11-12,14-16H,3-10,13H2,1-2H3 |

InChI Key |

ZEKQMLLVWXRSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1CC |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of Quinolin 4 1h One Natural Products

Natural Occurrence and Distribution of Quinolin-4(1H)-one Alkaloidsnih.govacs.org

Quinolin-4(1H)-one alkaloids, and their tautomeric forms, are a significant class of heterocyclic compounds found widely in nature. acs.orgresearchgate.net These molecules are recognized as privileged scaffolds in medicinal chemistry due to their unique structures and biological properties. researchgate.net Their natural distribution spans from higher plants to various microorganisms, including bacteria and fungi. nih.govacs.orgacs.org

Plant-Derived Quinolin-4(1H)-ones (e.g., from Rutaceae family, Evodia rutaecarpa, Haplophyllum acutifolium, Raulinoa echinata, Tetradium ruticarpum)

The plant kingdom, particularly the Rutaceae family, is a prolific source of quinolin-4(1H)-one alkaloids. mdpi.comresearchgate.netumlub.pl These compounds are often characterized by an alkyl or alkenyl substituent at the C-2 position of the quinolone core.

Evodia rutaecarpa (now classified as Tetradium ruticarpum) : The fruits of this plant are a well-documented source of numerous quinolone alkaloids. kib.ac.cnmedchemexpress.com Bioassay-guided fractionation of extracts from Evodia rutaecarpa has led to the isolation of several 2-alkyl-4(1H)-quinolones. thieme-connect.com Among the identified compounds are 1-methyl-2-nonyl-4(1H)-quinolinone, evocarpine, and others with varying lengths and degrees of saturation in the C-2 side chain. thieme-connect.com Studies on Tetradium ruticarpum have also isolated a range of these alkaloids, including 1-methyl-2-nonylquinolin-4(1H)-one and new derivatives with unsaturated side chains. nih.govnih.govmdpi.comakjournals.com

Haplophyllum acutifolium : Research on this species has led to the identification of several quinolinone alkaloids. clockss.org Using advanced hyphenated analytical techniques, researchers have identified 2-nonylquinolin-4(1H)-one from crude extracts of this plant. nih.govsemanticscholar.org

Raulinoa echinata : This South Brazilian endemic plant has been found to contain quinolone derivatives, including 1-methyl-2-n-nonyl-4-quinolone and 2-n-nonyl-4-quinolone. mdma.chscielo.br These compounds were isolated from the stems and leaves of the plant. scielo.br

Other Rutaceae Species : The family is rich in these compounds. For instance, Ruta graveolens produces the quinolone alkaloid graveoline. researchgate.net

Table 1: Examples of Plant-Derived Quinolin-4(1H)-one Alkaloids

| Compound Name | Plant Source | Family |

|---|---|---|

| 1-Methyl-2-nonyl-4(1H)-quinolinone | Evodia rutaecarpa, Tetradium ruticarpum | Rutaceae |

| 2-Nonylquinolin-4(1H)-one | Haplophyllum acutifolium, Raulinoa echinata | Rutaceae |

| 1-Methyl-2-[(Z)-4-nonenyl]-4(1H)-quinolone | Evodia rutaecarpa | Rutaceae |

| Evocarpine | Evodia rutaecarpa | Rutaceae |

| Dihydroevocarpine | Tetradium ruticarpum | Rutaceae |

Microorganism-Derived Quinolin-4(1H)-ones (e.g., from Pseudomonas, Penicillium, Nocardia, Burkholderia)

A vast array of quinolin-4(1H)-one derivatives are produced by microorganisms, where they can act as signaling molecules or antimicrobial agents. nih.gov

Pseudomonas : This genus, especially the opportunistic pathogen Pseudomonas aeruginosa, is a well-known producer of 2-alkyl-4-hydroxyquinolines (HAQs), the keto-enol tautomers of 2-alkyl-4(1H)-quinolones. vivantechnologies.comresearchgate.net These compounds, which include congeners with alkyl chains of varying lengths (typically C7 and C9), are involved in quorum sensing and virulence factor regulation. researchgate.netuni-konstanz.de Over 50 different quinolones have been identified from P. aeruginosa. nih.gov

Penicillium : Fungi from the genus Penicillium are also a source of unique quinolinone alkaloids. nih.govacs.org Marine-derived strains, such as Penicillium janczewskii and Penicillium sp. ghq208, produce compounds like peniprequinolone (B1258707) and other diastereomeric quinolinones. nih.govacs.orgjst.go.jp The quinolactacin series of compounds, which feature an N-methyl-4-quinolone fused to a lactam ring, are notable products of Penicillium citrinum. nih.gov

Burkholderia : Species within this genus produce a distinct set of 2-alkyl-4(1H)-quinolones that are often methylated at the C-3 position. nih.govmdpi.com For example, 4-hydroxy-3-methyl-2(1H)-quinolone was isolated from Burkholderia sp. 3Y-MMP. nih.gov Burkholderia contaminans has been shown to produce 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7), an alkaloid with antibiofilm properties. asm.org

Nocardia : While less common, some actinomycetes have been reported to produce related structures, though the 2-alkyl-4(1H)-quinolone core is more characteristic of the other mentioned genera.

Table 2: Examples of Microorganism-Derived Quinolin-4(1H)-one Alkaloids

| Compound Name/Class | Microbial Source | Type |

|---|---|---|

| 2-Alkyl-4-hydroxyquinolines (HAQs) | Pseudomonas aeruginosa | Bacterium |

| Quinolactacins | Penicillium citrinum | Fungus |

| Peniprequinolone | Penicillium janczewskii | Fungus |

| 4-Hydroxy-3-methyl-2(1H)-quinolone | Burkholderia sp. | Bacterium |

Isolation and Purification Methodologies for Quinolin-4(1H)-ones from Complex Biological Matricesmdpi.comnih.govmdma.chnih.gov

The structural diversity and varying polarity of quinolin-4(1H)-one alkaloids necessitate sophisticated separation techniques to isolate them from complex natural extracts.

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC))mdpi.comnih.govmdma.chnih.gov

Modern chromatography is central to the purification of these compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with detectors like photodiode arrays (PDA) and mass spectrometry (MS), is a cornerstone technique. It has been instrumental in the separation of quinolone alkaloids from various sources, including the dereplication (rapid identification) of compounds in crude extracts of Haplophyllum acutifolium. nih.gov Chiral HPLC columns have also been essential for separating racemic mixtures of quinolone alkaloids isolated from fungi. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. It has proven highly effective for the preparative-scale isolation of quinolone alkaloids from the fruit of Tetradium ruticarpum. akjournals.comresearchgate.net In one application, HSCCC was used to isolate six quinolone alkaloids, including 1-methyl-2-nonylquinolin-4(1H)-one, by systematically optimizing the two-phase solvent system. akjournals.comresearchgate.net

Bioassay-Guided Fractionation Strategies for Active Componentsmdpi.com

This strategy involves systematically fractionating a crude extract and testing the biological activity of each fraction to guide the isolation of the active constituent. This approach ensures that the chemical isolation efforts are focused on compounds with relevant biological effects.

This method was successfully employed to isolate five quinolone alkaloids, including 1-methyl-2-nonyl-4(1H)-quinolinone, from an n-hexane extract of Evodia rutaecarpa fruits based on their ability to inhibit leukotriene biosynthesis. thieme-connect.com Similarly, antiplasmodial bioassays guided the fractionation of an extract from Crinum firmifolium, leading to the isolation of several active 2-alkylquinolin-4(1H)-ones. nih.gov This approach has also been used to identify antibacterial components from various natural sources. acs.orgresearchgate.net

Engineered Biosynthesis and Genetic Investigations of Fungal and Bacterial 4-Quinolonesacs.org

Understanding the genetic and enzymatic basis of 4-quinolone production opens the door to engineered biosynthesis for creating novel derivatives. acs.org

Bacterial Biosynthesis : In Pseudomonas aeruginosa, the biosynthesis of 2-alkyl-4(1H)-quinolones is governed by the pqs operon (pqsABCDE). This pathway starts from anthranilate, which is converted through a series of enzymatic steps involving a FabH-like fatty acid synthase, an acyl carrier protein, and other enzymes to produce the final quinolone products. mdpi.com

Fungal Biosynthesis : In fungi like Penicillium, the pathway is markedly different. Research has uncovered a concise nonribosomal peptide synthetase (NRPS) pathway responsible for quinolactacin A biosynthesis. nih.govacs.orgacs.org This pathway utilizes L-tryptophan as a precursor for the 4-quinolone moiety. nih.govresearchgate.net By heterologously expressing the biosynthetic genes and performing in vitro enzymatic synthesis, researchers have elucidated the key steps, including the roles of specific enzymes like monooxygenases and cyclases. nih.govacs.org

Engineered Pathways : Genetic manipulation of these pathways has enabled the production of novel compounds. For example, a hybrid bacterial and fungal pathway was constructed in a heterologous host to produce the N-desmethyl analog of quinolactacin A, demonstrating the potential for creating new chemical diversity through biosynthetic engineering. nih.govacs.org

Nonribosomal Peptide Synthetase (NRPS) Pathways

In contrast to the PKS-like pathway found in many bacteria, the biosynthesis of certain fungal 4-quinolones proceeds via a canonical Nonribosomal Peptide Synthetase (NRPS) pathway. researchgate.netnih.govnih.gov A well-studied example is the formation of quinolactacins in Penicillium species. acs.orgnih.gov This process highlights a sophisticated enzymatic assembly line to construct the quinolone core fused to a lactam ring.

The pathway is initiated with the unusual precursor N-methyl-2-aminobenzoylacetate, which is derived from the primary metabolite L-kynurenine through a series of enzymatic modifications including methylation and oxidative decarboxylation. nih.govnih.gov This β-keto acid is then incorporated by a single-module NRPS enzyme. In vitro assays have identified two single-module NRPSs that work in concert. researchgate.netnih.gov One NRPS activates the N-methyl-2-aminobenzoylacetate, while the other activates an amino acid, such as L-isoleucine. These activated units are then condensed, and a subsequent intramolecular Dieckmann condensation reaction, catalyzed by the NRPS, forms the characteristic quinolone-γ-lactam hybrid structure. researchgate.netnih.govnih.gov

This NRPS-dependent strategy represents a distinct evolutionary approach to quinolone synthesis, decoupling the process from the PKS machinery often seen in bacteria and expanding the known biosynthetic paradigms for this class of natural products. researchgate.net

Hybrid Biosynthetic Pathway Construction in Heterologous Hosts

The modular nature of quinolone biosynthetic pathways makes them prime candidates for engineering in heterologous hosts. acs.orgresearchgate.net This approach allows for the production of known compounds in more tractable organisms, the generation of novel "unnatural" natural products, and the elucidation of pathway mechanics.

Researchers have successfully expressed the pqsABCDE operon from Pseudomonas aeruginosa, responsible for 2-alkyl-4(1H)-quinolone synthesis, in Escherichia coli. btsjournals.com This confirmed that the gene cluster is sufficient for the production of compounds like 2-heptyl-4(1H)-quinolone (HHQ) from the host's metabolic precursors. btsjournals.com Similarly, fungal NRPS pathways have been reconstituted in host organisms like Aspergillus nidulans to study and produce quinolactacins. acs.orgresearchgate.net

More advanced strategies involve creating hybrid biosynthetic pathways by combining genes from different organisms. For instance, a hybrid pathway combining bacterial and fungal genes has been constructed in a heterologous host to access the N-desmethyl analog of quinolactacin A. acs.orgnih.gov This was achieved by using the bacterial intermediate 2-aminobenzoylacetate (2-ABA) as a precursor within the fungal NRPS system. nih.gov Such synthetic biology approaches not only expand the chemical diversity of quinolones but also provide powerful tools for understanding the function and substrate flexibility of the biosynthetic enzymes involved. plos.org

| Original Source Organism | Biosynthetic Gene(s)/Cluster | Heterologous Host | Product(s) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | pqsABCDE | Escherichia coli | 2-Heptyl-4(1H)-quinolone (HHQ) | btsjournals.com |

| Penicillium sp. | qlt cluster | Aspergillus nidulans | Quinolactacin A | acs.orgnih.gov |

| Hybrid (Bacterial/Fungal) | pqsA-E (for 2-ABA) + qlt NRPS | Aspergillus nidulans | N-desmethyl quinolactacin A | nih.gov |

Enzymatic Synthesis and Intermediate Characterization (e.g., 2-aminobenzoylacetate)

The bacterial biosynthesis of 2-alkyl-4(1H)-quinolones in P. aeruginosa provides a classic example of a PKS-like pathway centered around the key intermediate 2-aminobenzoylacetate (2-ABA). nih.govfrontiersin.org The formation and conversion of 2-ABA are catalyzed by a dedicated set of enzymes from the pqs gene cluster.

The pathway begins with anthranilic acid, a derivative of the shikimate pathway.

Activation: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid by ligating it to coenzyme A (CoA), forming anthraniloyl-CoA. researchgate.netaalto.fi

Condensation: PqsD, a FabH-like β-ketoacyl-ACP synthase III, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. This reaction forms the unstable intermediate 2-aminobenzoylacetyl-CoA. frontiersin.orggenome.jp

Thioester Hydrolysis: The enzyme PqsE, which functions as a pathway-specific thioesterase, hydrolyzes the CoA thioester from 2-aminobenzoylacetyl-CoA to release the stable intermediate, 2-aminobenzoylacetate (2-ABA). nih.govfrontiersin.org

Final Condensation and Cyclization: The heterodimeric enzyme PqsBC, another FabH-like condensing enzyme, catalyzes the final key step. It condenses 2-ABA with a fatty acyl-CoA molecule (e.g., nonanoyl-CoA, derived from fatty acid biosynthesis) to form the 2-alkyl-4(1H)-quinolone scaffold, such as 2-nonyl-4(1H)-quinolone. nih.govfrontiersin.org

The intermediate 2-ABA is a critical branch point in the pathway. Besides its role in forming HHQ and NHQ, it can also be converted to other signaling molecules or N-oxide derivatives through the action of other enzymes like PqsL. frontiersin.orgvub.benih.gov The characterization of 2-ABA and the enzymes that produce and consume it has been fundamental to understanding the regulation of virulence in P. aeruginosa. nih.gov

| Enzyme | Substrate(s) | Product | Function | Reference |

|---|---|---|---|---|

| PqsA | Anthranilic acid, CoA, ATP | Anthraniloyl-CoA | Activation of precursor | researchgate.net |

| PqsD | Anthraniloyl-CoA, Malonyl-CoA | 2-Aminobenzoylacetyl-CoA | Initial C-C bond formation | frontiersin.orggenome.jp |

| PqsE | 2-Aminobenzoylacetyl-CoA | 2-Aminobenzoylacetate (2-ABA) | Thioester hydrolysis | nih.govfrontiersin.org |

| PqsBC | 2-Aminobenzoylacetate (2-ABA), Acyl-CoA | 2-Alkyl-4(1H)-quinolone | Condensation and cyclization | nih.gov |

Spectroscopic Characterization and Structural Elucidation of Quinolin 4 1h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of quinolin-4(1H)-one compounds, providing detailed information about the molecular framework and the connectivity of atoms. ipb.ptresearchgate.net Both one-dimensional and two-dimensional NMR techniques are routinely employed to assign proton and carbon resonances, confirm substitution patterns, and study dynamic processes like tautomerism. researchgate.netresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of quinolin-4(1H)-ones. In the ¹H NMR spectra of quinolin-4(1H)-one derivatives, the chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the carbocyclic ring. For instance, in 2,3-dihydroquinolin-4(1H)-ones, the protons at position 3 typically appear as a pair of doublets of doublets (dd), indicating their diastereotopic nature. mdpi.com The chemical shifts of the substituents, such as the ethyl group at the N1 position and the nonyl group at the C2 position of 1-Ethyl-2-nonylquinolin-4(1H)-one, are also key indicators of their placement within the molecule.

The ¹³C NMR spectrum is particularly crucial for confirming the quinolin-4(1H)-one tautomer. The chemical shift of the carbonyl carbon (C-4) is a diagnostic marker; a resonance above 170 ppm is characteristic of the 4-oxo form. researchgate.netscispace.com For example, the C-4 signal in 2-aryl-3-bromoquinolin-4(1H)-ones appears around δ 173.5 ppm, confirming the ketone nature in solution. researchgate.net The chemical shifts of the other carbon atoms in the heterocyclic and carbocyclic rings further aid in the complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Quinolin-4(1H)-one Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 2-Methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one acs.org | DMSO-d₆ | 11.65 (s, 1H, NH), 8.09 (d, 1H), 7.64 (td, 1H), 7.54 (d, 1H), 7.42 (d, 2H), 7.27–7.31 (m, 3H), 7.15–7.18 (m, 2H), 7.07–7.09 (m, 2H), 2.27 (s, 3H, CH₃) | Not explicitly provided |

| 6-Chloro-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl) quinolin-4(1H)-one acs.org | CDCl₃ | 11.97 (s, 1H, NH), 8.05 (s, 1H), 7.42 (d, 2H), 7.29 (d, 2H), 7.17 (d, 2H), 7.12 (s, 1H), 7.08 (d, 2H), 3.97 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃) | Not explicitly provided |

| 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one nuph.edu.ua | Not specified | Not explicitly provided | Not explicitly provided |

| 2-(2,3-dimethylbutyl)quinolin-4-one mdpi.com | CD₃OD | 8.21 (d, 1H), 7.68 (m, 1H), 7.59 (d, 1H), 7.39 (t, 1H), 6.21 (s, 1H), 2.83 (dd, 1H), 1.89 (m, 1H), 1.69 (m, 1H), 0.97 (d, 3H), 0.95 (d, 3H), 0.86 (d, 3H) | 15.2 (CH₃), 18.2 (CH₃) |

| 2-Phenyl-2,3-dihydroquinolin-4(1H)-one mdpi.com | DMSO-d₆ | 7.63 (d, 1H), 7.49-7.30 (m, 6H), 7.09 (bs, 1H, NH), 6.89 (d, 1H), 6.64 (t, 1H), 4.77 (dd, 1H, H-2), 2.84 (dd, 1H, Hb-3), 2.67 (dd, 1H, Ha-3) | Not explicitly provided |

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and heteronuclei like ¹³C and ¹⁵N. nih.govmdpi.com The ¹H-¹⁵N HSQC experiment correlates protons directly attached to ¹⁵N atoms, which is invaluable for identifying the N-H proton of the quinolinone ring. nih.govresearchgate.net

The ¹H-¹⁵N HMBC experiment detects long-range couplings between protons and ¹⁵N atoms, typically over two or three bonds. researchgate.netacs.org This technique is particularly useful for confirming the position of substituents on the nitrogen atom and for distinguishing between isomers. For example, in the structural elucidation of indolo[2,3-b]quinolines, a combination of ¹H-¹³C and ¹H-¹⁵N HSQC and HMBC spectra was crucial for assigning the complex structure. researchgate.net Similarly, ¹H-¹⁵N HMBC has been used to definitively distinguish between C2 and C4 ethoxylation products of 2,4-dichloroquinoline. researchgate.net For this compound, a ¹H-¹⁵N HMBC spectrum would show a correlation between the protons of the N-ethyl group and the quinolone nitrogen, confirming the N1-alkylation.

NMR spectroscopy is a key method for investigating the tautomeric equilibrium between the 4(1H)-quinolone and 4-hydroxyquinoline (B1666331) forms. researchgate.net In solution, the equilibrium generally favors the 4(1H)-quinolone tautomer. researchgate.netresearchgate.net This is evidenced by the ¹³C NMR chemical shift of the C-4 carbon, which appears at a significantly downfield position ( >170 ppm) in the 4-oxo form. researchgate.netscispace.com The experimental and calculated chemical shifts for the C-4 carbon in the 4-oxo and 4-hydroxy isomers are markedly different and serve as a reliable criterion for assigning the predominant tautomeric form in solution. scispace.com Furthermore, N- or O-alkylation can "lock" the molecule into one tautomeric form, and comparison of the NMR spectra of these locked derivatives with the parent compound provides conclusive evidence for the position of the tautomeric equilibrium. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Hyphenated Analytical Techniques

Mass spectrometry and its hyphenated techniques are essential for determining the molecular weight and fragmentation patterns of quinolin-4(1H)-one compounds, providing complementary information to NMR for structural confirmation. researchgate.netsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures containing quinolin-4(1H)-one derivatives. nih.govresearchgate.net This method allows for the separation of individual components in a mixture followed by their detection and fragmentation, providing both molecular weight and structural information. nih.gov LC-MS/MS has been successfully applied to the quantitative profiling of 2-alkyl-4(1H)-quinolones in bacterial cultures. semanticscholar.orgnih.gov In the analysis of this compound, LC-MS would provide the accurate mass of the molecular ion, confirming its elemental composition. Subsequent MS/MS analysis would generate a fragmentation pattern, with characteristic losses of the ethyl and nonyl side chains, further corroborating the proposed structure. For example, the LC-MS analysis of 2-nonylquinolin-4(1H)-one shows a precursor ion [M+H]⁺ at m/z 272.2. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable quinolin-4(1H)-one derivatives. semanticscholar.org It has been used for the metabolic profiling of alkylquinolones in various biological samples. semanticscholar.org While the volatility of this compound might be a consideration, GC-MS could potentially be used for its analysis, providing a characteristic retention time and mass spectrum. nih.gov Studies have shown that mass spectrometric analysis can reveal the coexistence of both 4-quinolinone and 4-hydroxyquinoline isomers in the gas phase, which is supported by quantum chemical calculations. researchgate.net The GC-MS profile of the parent compound, 4-hydroxyquinoline, is available in spectral databases. nih.gov

Table 2: Mass Spectrometry Data for 2-Nonylquinolin-4(1H)-one

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode |

|---|---|---|---|

| LC-MS/MS nih.gov | 272.2 [M+H]⁺ | 159.067551, 172.075302, 160.070648 | Positive |

| Other MS nih.gov | 272.21 [M+H]⁺ | 159.0, 172.0, 160.0, 173.0, 186.0 | Positive |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₂₀H₂₉NO. bldpharm.com The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The accurate mass measurement provided by HRMS allows for the confident determination of the elemental formula, a critical first step in the structural elucidation of a newly synthesized compound. For instance, in a study of the related compound, 2-nonylquinolin-4(1H)-one, HRMS (ESI-TOF) determined the [M+H]⁺ ion to be at m/z 272.2012, which is in close agreement with the calculated value of 272.2014 for C₁₈H₂₆NO⁺. core.ac.uk This high level of accuracy helps to distinguish the target compound from other potential molecules with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₉NO |

| Molecular Weight (Nominal) | 299 g/mol |

| Monoisotopic Mass | 299.224914 Da |

| [M+H]⁺ | 300.232200 Da |

| [M+Na]⁺ | 322.214149 Da |

Differentiation of Structural and Positional Isomers by MS

Mass spectrometry is a powerful technique for distinguishing between structural and positional isomers, which have the same molecular formula but different arrangements of atoms. While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is often required to differentiate isomers. In an MS/MS experiment, the molecular ion (or a protonated/adducted version) is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule's structure.

For quinolin-4(1H)-ones, the fragmentation pathways are influenced by the nature and position of substituents on the quinolone core. General studies on quinolinones have shown that the fragmentation of the quinolone ring system can help in identifying the substitution pattern. researchgate.net For example, the differentiation of this compound from a positional isomer, such as 1-ethyl-4-nonylquinolin-2(1H)-one, would rely on the distinct fragmentation patterns arising from the different locations of the carbonyl group and the nonyl chain. The fragmentation of 2-alkyl-4(1H)-quinolones often involves characteristic losses related to the alkyl chain. nih.gov

The presence of the N-ethyl group in this compound would also lead to specific fragmentation pathways, such as the loss of an ethyl radical or ethene, which would be absent in the mass spectrum of its N-H counterpart, 2-nonylquinolin-4(1H)-one. nih.gov The differentiation between positional isomers of the nonyl group on the quinolone ring would be more subtle and would depend on high-resolution MS/MS analysis to identify unique fragment ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

While no specific X-ray crystal structure for this compound is publicly available, data from related quinolinone derivatives can provide insights into its likely solid-state conformation. researchgate.net For instance, the crystal structure of other 2-substituted quinolin-4(1H)-ones reveals a nearly planar quinolone ring system. The substituents, in this case, the ethyl group at the N1 position and the nonyl group at the C2 position, will have specific orientations relative to this plane. The long nonyl chain is likely to adopt a stable, extended conformation to minimize steric hindrance. Intermolecular interactions, such as van der Waals forces between the long alkyl chains and potential π-π stacking of the quinolone rings, would be expected to play a significant role in the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic quinolone ring system. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore and can be influenced by substituents and the solvent.

For the closely related compound, 2-nonylquinolin-4(1H)-one, the reported UV absorption maxima are at 213, 236, 316, and 328 nm. caymanchem.com The spectrum of this compound is expected to be very similar, as the N-ethyl group is not a major chromophore and has a minimal electronic effect on the quinolone ring system compared to the N-H group. The absorptions are due to π-π* transitions within the conjugated aromatic system.

Table 2: UV-Vis Absorption Maxima for a Related Quinolin-4(1H)-one

| Compound | λmax (nm) |

|---|---|

| 2-Nonylquinolin-4(1H)-one | 213, 236, 316, 328 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequencies of these absorptions are characteristic of the specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. Based on data from the similar compound 2-nonylquinolin-4(1H)-one and general knowledge of quinolinone spectra, the key absorptions can be predicted. core.ac.uk A prominent feature would be the strong absorption band for the C=O (carbonyl) stretch of the 4-quinolone, typically observed in the range of 1640–1680 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic ring, the nonyl chain, and the ethyl group, typically in the 2850–3100 cm⁻¹ region. Unlike its N-H analog, this compound would not show an N-H stretching band around 3256 cm⁻¹. core.ac.uk

Table 3: Characteristic IR Absorption Bands for Quinolin-4(1H)-one Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| C=O Stretch | 1640 - 1680 | Strong absorption, characteristic of the quinolone carbonyl. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak absorptions. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong absorptions from the nonyl and ethyl groups. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Multiple bands of variable intensity. |

| C-N Stretch | 1100 - 1350 | Medium intensity. |

Computational Chemistry and Molecular Modeling Studies of Quinolin 4 1h Ones

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of quinolin-4(1H)-one scaffolds. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of these molecules. ekb.egekb.eg Such calculations can determine optimized geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. ekb.egekb.egacs.org

These electronic parameters are crucial for predicting a molecule's behavior. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests that a molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites on the molecule, which is vital for understanding intermolecular interactions. ekb.egekb.eg Studies on various quinolinone derivatives have used these computational approaches to correlate electronic properties with observed biological activities. scirp.org

A key aspect of the quinolin-4(1H)-one structure is its potential for tautomerism, existing as either the 4-oxo (keto) form or the 4-hydroxy (enol) form. nuph.edu.uaresearchgate.net Quantum chemical calculations have been instrumental in predicting the relative stability of these tautomers. nuph.edu.uanih.govnuph.edu.ua

Computational studies, often combining DFT with various basis sets, consistently show that the 4-oxo tautomer is significantly more stable than the 4-hydroxyquinoline (B1666331) isomer in both the gas phase and in solution. nuph.edu.uaresearchgate.netnih.govresearchgate.net This theoretical prediction is strongly supported by experimental data from 13C NMR spectroscopy, where the chemical shift of the C4 carbon provides a clear criterion for distinguishing between the two forms. nuph.edu.uanuph.edu.uaresearchgate.net The deshielding of the C4 carbon nucleus, observed in NMR spectra, is characteristic of the carbonyl group in the 4-oxo form. nuph.edu.uaresearchgate.net These combined theoretical and experimental investigations confirm that quinolin-4(1H)-one derivatives predominantly exist in the more stable 4-oxo configuration. nuph.edu.uaresearchgate.net

| Computational Method | Key Finding | Validation | References |

| DFT, MP2, Hartree-Fock | The 4-oxo tautomer is energetically more favorable than the 4-hydroxy tautomer. | 13C NMR spectroscopy shows a chemical shift > 170 ppm for the C4 carbon, confirming the oxo form. | nuph.edu.uanuph.edu.uaresearchgate.net |

| DFT (B3LYP, M06-2X) | High energy barriers exist for the tautomerization process between keto and enol forms. | Thermodynamic analysis indicates the keto form is the most stable. | nih.gov |

| DFT-GIAO | Simulated NMR spectra correlate well with experimental data, supporting the predominance of the NH-4-oxo form in solution. | X-ray crystallography and IR spectroscopy confirm the ketone nature in the solid state. | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov For quinolin-4(1H)-one derivatives, docking simulations are widely used to elucidate their binding modes within the active sites of various biological targets, such as enzymes and receptors. bohrium.comnih.govresearchgate.netmdpi.com This approach is crucial for understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov

By modeling the interactions between the quinolinone ligand and the amino acid residues of the target protein, researchers can predict binding affinity and rationalize the observed inhibitory activity. nih.govbohrium.com For example, docking studies have been successfully applied to design quinolin-4-one derivatives as inhibitors of targets like Factor Xa, aldose reductase, and various kinases. bohrium.comnih.govresearchgate.net

A primary outcome of molecular docking is the identification of the specific binding pocket on the target protein and the key amino acid residues involved in the interaction. nih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in the design of aldose reductase inhibitors, docking studies revealed that novel quinolin-4(1H)-one derivatives could fit into the enzyme's active site, forming crucial hydrogen bonds with key residues. nih.gov Similarly, docking of quinolinone analogs into the benzodiazepine (B76468) binding site of the GABAA receptor has helped identify critical interactions with specific residues. nih.gov In another study targeting the RET kinase, structure-based design and docking enabled the development of inhibitors that could overcome resistance mutations by forming specific interactions within the solvent-front region of the kinase. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. nih.govbohrium.com These scores help prioritize compounds for synthesis and biological testing. Studies on various quinolin-4(1H)-one derivatives have shown a good correlation between the predicted docking scores and experimentally determined biological activities, such as IC50 values. researchgate.netmdpi.com For example, a series of quinoline (B57606) derivatives designed as HIV reverse transcriptase inhibitors showed that compounds with the highest docking scores also exhibited potent inhibitory activity. nih.gov The predicted binding orientation provides a detailed 3D model of how the ligand is positioned within the active site, offering a structural basis for its mechanism of action and guiding further chemical modifications to improve potency and selectivity. nih.govnih.gov

| Target Protein | Key Interacting Residues | Predicted Interactions | Significance | References |

| VEGFR2 | Asp1046, Glu885, Cys919 | Hydrogen bonding, hydrophobic interactions | Correlated well with IC50 values against glioblastoma cells. | mdpi.com |

| GABAA Receptor | Not specified | Interactions at the benzodiazepine binding site | Showed significant binding affinity (IC50 = 0.12 μM). | nih.gov |

| RET Kinase | G810C/R (mutant) | Suppression of resistant mutants through specific binding | Led to a lead compound with significant anti-tumor efficacy. | nih.gov |

| HIV Reverse Transcriptase | Not specified | High docking scores correlated with standard drugs. | Identified a compound with a high docking score of –10.675. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of quinolin-4(1H)-one derivatives and the stability of their complexes with biological targets. tandfonline.com

These simulations provide insights into how the ligand and protein adapt to each other upon binding and can reveal important dynamic processes that are not apparent from static models. nih.gov For example, MD simulations have been used to study the permeation of dioxygen through an oxygenase enzyme in complex with its quinolinone substrate, revealing multiple pathways and binding pockets that were not evident from the static X-ray crystal structure. nih.gov Such studies are crucial for a more realistic understanding of the molecular recognition process.

Structure-Based Drug Design Principles Applied to Quinolin-4(1H)-one Derivatives

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of the biological target to design new inhibitors. researchgate.netplos.org This approach has been extensively applied to the quinolin-4(1H)-one class of compounds. The process typically begins with identifying a hit compound, often through screening or computational methods. The crystal structure of this hit compound in complex with the target protein is then determined, providing a detailed map of the binding interactions. plos.org

This structural information guides medicinal chemists in modifying the hit compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net For example, SBDD was used to develop potent and selective inhibitors of JNK kinases and RET kinase from a 4-quinolone scaffold. researchgate.netnih.gov By observing how the initial compounds bound to the kinase active site, researchers were able to introduce specific chemical modifications that led to next-generation inhibitors with significantly improved activity, including against drug-resistant mutants. nih.gov The iterative cycle of design, synthesis, biological evaluation, and structural analysis is a hallmark of successful SBDD campaigns involving quinolin-4(1H)-one derivatives. plos.orgresearchgate.net

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the compound 1-Ethyl-2-nonylquinolin-4(1H)-one to generate the detailed article as requested in the provided outline.

Extensive searches did not yield specific research findings, data tables, or detailed biological activity profiles for this particular molecule. The scientific literature readily contains information on the broader class of quinolin-4(1H)-one compounds and on structurally similar molecules, but not on the specific "this compound" derivative.

For instance, research is available for the related compound 2-Nonylquinolin-4(1H)-one (which lacks the ethyl group at the 1-position). Studies on this analog indicate a range of biological activities, including:

Antiviral activity , particularly against the Hepatitis C Virus (HCV), where it has been shown to reduce viral infection in cell cultures. caymanchem.com

Antifungal properties against Leucoagaricus gongylophorus, a symbiotic fungus essential for leaf-cutting ants. caymanchem.com

Its natural occurrence in the bacterium Pseudomonas aeruginosa. caymanchem.com

However, extrapolating these findings to "this compound" would be scientifically inaccurate without direct evidence. Given the strict instruction to focus solely on "this compound," it is not possible to construct a thorough and scientifically accurate article that adheres to the user's outline.

Therefore, the requested article on the biological and pharmacological potential of This compound cannot be generated at this time due to a lack of specific published research on the compound.

Based on a comprehensive search for scientific literature, there is currently no available research data regarding the specific biological and pharmacological activities of the chemical compound This compound corresponding to the detailed outline provided.

Extensive queries for this particular compound did not yield specific results on its cytotoxic effects, induction of apoptosis, anti-inflammatory properties, or its enzyme inhibition profiles for Monoamine Oxidase B (MAO-B), acetylcholinesterase, and α-glucosidase.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for each specified section and subsection, as the primary research on "this compound" appears to be unavailable in the public domain.

Biological Activities and Pharmacological Potentials of Quinolin 4 1h One Compounds

Enzyme Inhibition Profiles

DNA Topoisomerase I and II Inhibition

DNA topoisomerases are essential nuclear enzymes that regulate the topological state of DNA during critical cellular processes like replication and transcription. nih.gov Their inhibition is a well-established strategy in cancer chemotherapy. nih.gov Certain derivatives of the quinoline (B57606) scaffold have been identified as potent inhibitors of these enzymes.

A novel series of pyrazolo[4,3-f]quinoline derivatives were designed and synthesized to evaluate their potential as anticancer agents by targeting topoisomerases. nih.gov DNA topoisomerases are categorized into two main types: type I, which cleaves a single DNA strand, and type II, which cleaves both strands. nih.gov The synthesized compounds were tested for their ability to inhibit both human topoisomerase I and the IIα isoform, which is often associated with proliferating cells. nih.gov

Several of the pyrazolo[4,3-f]quinoline derivatives demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov The most effective compounds inhibited the growth of all tested cancer cell lines with GI50 values below 8 µM. nih.gov Notably, one of the lead compounds, designated 2E , showed an equivalent pattern of topoisomerase IIα inhibition to the well-known anticancer drug etoposide (B1684455) at a concentration of 100 µM. nih.gov

Table 1: Cytotoxicity of Selected Pyrazolo[4,3-f]quinoline Derivatives

| Compound | NUGC-3 GI50 (µM) | ACHN GI50 (µM) | HCT-15 GI50 (µM) | MM231 GI50 (µM) | NCI-H23 GI50 (µM) | PC-3 GI50 (µM) |

|---|---|---|---|---|---|---|

| 1M | 3.54 | 7.91 | 5.86 | 6.27 | 7.32 | 7.15 |

| 2E | 3.51 | 6.78 | 5.09 | 5.51 | 6.58 | 6.33 |

| 2P | 3.62 | 7.12 | 5.23 | 5.78 | 6.99 | 6.87 |

Data sourced from cytotoxicity assays against various human cancer cell lines. nih.gov

This research highlights that the pyrazolo[4,3-f]quinoline skeleton is a promising scaffold for developing novel anticancer agents that function through the inhibition of DNA topoisomerases. nih.gov

Aurora-A Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, particularly during mitosis. mdpi.com Aurora Kinase A (AKA) is considered a potential therapeutic target for non-small cell lung cancer (NSCLC), and its inhibition can lead to decreased proliferation of cancer cells, including those resistant to standard therapies. mdpi.com

Recent studies have identified the quinazolin-4(3H)-one scaffold, a close structural relative of quinolin-4(1H)-one, as a promising template for developing new AKA inhibitors. mdpi.comnih.gov Researchers designed and synthesized a novel quinazolin-4(3H)-one derivative, BIQO-19 , with the aim of improving its pharmacokinetic properties and antiproliferative activity against NSCLC cell lines. nih.gov

BIQO-19 demonstrated effective growth inhibition of EGFR-TKI-resistant H1975 NSCLC cells and suppressed the expression of activated AKA. nih.gov The mechanism of action involves inducing a G2/M phase arrest in the cell cycle, which subsequently leads to apoptosis (programmed cell death) in the cancer cells. nih.gov Furthermore, when combined with gefitinib, an existing EGFR inhibitor, BIQO-19 exhibited synergistic antiproliferative activity, suggesting its potential to restore sensitivity in drug-resistant cancers. nih.gov These findings position quinazolin-4(3H)-one derivatives like BIQO-19 as promising candidates for novel therapeutic agents. nih.gov

Inhibition of Electron Transfer Complexes (e.g., Cytochrome bc1 complex, NADH:ubiquinone oxidoreductases)

Quinolone derivatives produced by bacteria can also act as inhibitors of crucial metabolic processes, such as the electron transport chain. The opportunistic pathogen Pseudomonas aeruginosa produces a variety of 2-alkyl-4(1H)-quinolones. nih.gov One such derivative, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) , is known to be an inhibitor of the cytochrome bc1 complex (Complex III) of the electron transport chain. nih.gov This inhibition disrupts the bacterium's aerobic respiration. polyu.edu.hk

The ability of HQNO to inhibit the electron transport chain is a significant aspect of the competitive interactions between P. aeruginosa and other bacteria, such as Staphylococcus aureus. By inhibiting the respiratory chain, HQNO can force competing bacteria to shift from aerobic to anaerobic respiration, impacting their growth and survival. polyu.edu.hk This illustrates a key role for naturally produced quinolone compounds in microbial ecology and pathogenesis beyond their function as signaling molecules.

Quorum Sensing Modulation in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. researchgate.net This system relies on the production and detection of small signal molecules called autoinducers. researchgate.net In Pseudomonas aeruginosa, a complex QS network controls the expression of numerous virulence factors and biofilm formation, making it an attractive target for antimicrobial therapies. sensusimpact.com The 2-alkyl-4(1H)-quinolone (AHQ) signaling system is a critical component of this network. researchgate.net

Interference with Pseudomonas aeruginosa Quorum Sensing Systems (e.g., PQS system, RhlR)

P. aeruginosa utilizes several 2-alkyl-4(1H)-quinolones as signaling molecules. nih.gov Two of the most important are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) , known as the Pseudomonas quinolone signal, and its immediate precursor, 2-heptyl-4-quinolone (HHQ) . nih.govnih.gov These molecules are central to the pqs quorum sensing system.

The biosynthesis of these signals is managed by enzymes encoded by the pqsABCDE operon. acs.org The PQS system is intricately linked with the other two primary QS systems in P. aeruginosa, the las and rhl systems, forming a hierarchical regulatory cascade that controls the expression of virulence genes. researchgate.net PQS itself has been shown to operate through multiple distinct signaling pathways, demonstrating its multifunctional role in bacterial communication and virulence. nih.gov

Ligand Binding and Inhibition of Quorum Sensing Receptors (e.g., PqsR)

The signaling activity of HHQ and PQS is mediated through their binding to the transcriptional regulator PqsR (also known as MvfR). acs.orgresearchgate.net PqsR is a LysR-type transcriptional regulator that, upon binding to its cognate quinolone ligands, activates the expression of the pqs operon, leading to a positive feedback loop that amplifies signal production. nih.govacs.org

The ligand-binding domain of PqsR is a key target for developing QS inhibitors. Researchers have designed and synthesized novel quinoline-based and quinazolinone-derived antagonists that competitively bind to PqsR, preventing the natural autoinducers from activating it. sensusimpact.comwhiterose.ac.uk

One such study developed a potent quinazolinone-derived PqsR inhibitor, compound 61 , which inhibited the PqsR-controlled promoter with an IC50 of 1 µM. acs.orgwhiterose.ac.uk Isothermal titration calorimetry confirmed a strong binding affinity to the PqsR ligand-binding domain with a dissociation constant (Kd) of 10 nM. acs.orgwhiterose.ac.uk Molecular docking and crystal structure analysis have further elucidated the specific interactions that govern the binding of these antagonists to the receptor. sensusimpact.comacs.org

Table 2: PqsR Antagonist Activity

| Compound | Type | Target | IC50 / Kd |

|---|---|---|---|

| Compound 61 | Quinazolinone derivative | PqsR | IC50: 1 µM; Kd: 10 nM |

| Compound 1 | Quinoline derivative | PqsR | IC50: 20.22 µM |

Data from in vitro assays measuring inhibition of the pqs system. acs.orgwhiterose.ac.uknih.gov

These inhibitors effectively reduce the production of key virulence factors in P. aeruginosa, such as pyocyanin (B1662382), and can enhance the efficacy of conventional antibiotics like ciprofloxacin (B1669076) in treating biofilms. sensusimpact.comacs.org

Role as Bacterial Signaling Molecules and Autoinducers

The compounds HHQ and PQS are classic examples of bacterial signaling molecules, or autoinducers. nih.govnih.gov They are produced and released by individual bacterial cells, and as the bacterial population density increases, the extracellular concentration of these molecules rises. nih.gov Once a threshold concentration is reached, they bind to the PqsR receptor, triggering a coordinated, population-wide change in gene expression. researchgate.net

This cell-to-cell communication system allows P. aeruginosa to collectively engage in behaviors that would be ineffective for a single bacterium, such as producing virulence factors to overcome host defenses or forming robust, antibiotic-resistant biofilms. nih.govsensusimpact.com The discovery that 2-alkyl-4(1H)-quinolones function as intercellular signals was a significant finding, revealing that bacterial communication is not limited to the more commonly known acyl-homoserine lactones. nih.gov

Immunomodulatory Activities

Research into the immunomodulatory effects of quinolin-4(1H)-one derivatives has unveiled potential mechanisms by which these compounds can influence immune responses. These activities are of significant interest in the development of therapeutic agents for a variety of disorders characterized by immune dysregulation.

Inhibition of Nuclear Factor of Activated T cells (NFAT) Activation

The Nuclear Factor of Activated T cells (NFAT) is a family of transcription factors that plays a crucial role in the regulation of cytokine gene expression and the activation of T cells, which are central to the adaptive immune response. The inhibition of NFAT activation is a key target for immunosuppressive therapies.

Studies have been conducted on 2-Nonylquinolin-4(1H)-one, a closely related analog of 1-Ethyl-2-nonylquinolin-4(1H)-one, to determine its effect on NFAT activation. In a reporter gene assay using Jurkat cells, a human T lymphocyte cell line, 2-Nonylquinolin-4(1H)-one was shown to inhibit the activation of NFAT induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) and the calcium ionophore A23187.

The inhibitory activity of 2-Nonylquinolin-4(1H)-one on NFAT activation was quantified, revealing a half-maximal inhibitory concentration (IC₅₀) of 3.44 µM. This finding indicates that the compound is a potent inhibitor of this signaling pathway. In contrast, the compound did not significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophage cells, with an IC₅₀ value greater than 100 µM, suggesting a degree of selectivity in its immunomodulatory action.

Table 1: Inhibitory Activity of 2-Nonylquinolin-4(1H)-one on NFAT and NF-κB Activation

| Assay | Cell Line | Stimulant | IC₅₀ (µM) |

|---|---|---|---|

| NFAT Activation | Jurkat | PMA/A23187 | 3.44 |

| NF-κB Activation | RAW 264.7 | LPS | >100 |

While these findings are for the parent compound, 2-Nonylquinolin-4(1H)-one, they provide a basis for understanding the potential immunomodulatory profile of this compound. The addition of an ethyl group at the N1 position may influence the compound's potency and selectivity, warranting further investigation into its specific effects on NFAT and other immune signaling pathways.

Neuroprotective Effects in Disease Models

The investigation into the neuroprotective potential of quinolin-4(1H)-one compounds is an emerging area of research, driven by the need for novel therapeutic strategies for neurodegenerative diseases. While the broader class of quinoline derivatives has been explored for neuroprotective activities, specific data on this compound in disease models is not available in the current scientific literature.

General studies on quinoline derivatives have suggested that this chemical scaffold can be a promising starting point for the development of multifunctional agents targeting neurodegeneration. These studies often focus on antioxidant properties and the ability to modulate pathways involved in neuronal cell death and inflammation. However, without specific experimental data for this compound, its potential efficacy in neuroprotection remains speculative. Further research, including in vitro and in vivo studies using relevant disease models, is necessary to elucidate any neuroprotective effects of this specific compound.

Mechanism of Action Studies and Molecular Targets of Quinolin 4 1h Ones

Investigation of Cellular Signaling Pathway Interference

Quinolin-4(1H)-ones have been shown to interfere with cellular signaling pathways. For instance, certain 2-substituted 3-aroylquinolin-4(1H)-ones act as inhibitors of the Hedgehog signaling pathway by directly antagonizing the Smoothened receptor. nih.gov This pathway is crucial for embryonic development and its aberrant activation is implicated in tumorigenesis. nih.gov Another example is the inhibition of the nuclear factor of activated T cells (NFAT) signaling pathway by 2-nonylquinolin-4(1H)-one. caymanchem.com This compound was found to inhibit NFAT activation induced by phorbol (B1677699) 12-myristate 13-acetate and the calcium ionophore A23187 in Jurkat cells. caymanchem.com

In the context of bacterial communication, 2-alkyl-4(1H)-quinolones (AQs) like 2-heptyl-4(1H)-quinolone (HHQ) and its C9-congener, 2-nonyl-4(1H)-quinolone (NHQ), are involved in quorum sensing in Pseudomonas aeruginosa. researchgate.net These molecules regulate the expression of virulence factors, highlighting their role in intercellular signaling. researchgate.netasm.org

Elucidation of Specific Receptor and Enzyme Binding Events

The biological effects of quinolin-4(1H)-ones are often mediated by their binding to specific receptors and enzymes. A prominent example is the interaction of 2-alkyl-4(1H)-quinolones with the Pseudomonas quinolone signal (PQS) receptor, PqsR. nottingham.ac.uk Native ligands, such as 2-nonylquinolin-4(1H)-one, bind to the active site of PqsR, which contains two pockets: an open 'A' pocket that accommodates the alkyl chain and a deeper 'B' pocket that binds the quinolone core. nottingham.ac.uk

Furthermore, some quinolin-4(1H)-ones act as enzyme inhibitors. For example, fluoroquinolones, a well-known class of antibiotics, target bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA synthesis. mdpi.com Other quinolin-4(1H)-one derivatives have been found to inhibit mitochondrial enzymes. For instance, some antimalarial 4(1H)-quinolones inhibit the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain. miguelprudencio.comnih.gov Additionally, certain derivatives have been shown to inhibit the P. falciparum NADH:ubiquinone oxidoreductase (PfNDH2). nih.gov

Characterization of Mitochondrial Pathway Modulation

Several studies have highlighted the ability of quinolin-4(1H)-ones to modulate mitochondrial pathways, particularly the electron transport chain. This is a key mechanism for their antimalarial and some of their anticancer activities. miguelprudencio.comacs.org For instance, endochin-like quinolones are known to target the parasite's mitochondrial electron transport chain. acs.org

Quinolin-4(1H)-imines, structurally related to quinolin-4(1H)-ones, have been investigated for their effects on mitochondrial function in Leishmania parasites. nih.gov Mechanistic studies revealed that these compounds can inhibit oxygen consumption and decrease the mitochondrial membrane potential, suggesting interference with mitochondrial respiration. nih.gov Specifically, they were initially designed to target the cytochrome bc1 complex. nih.gov The N-oxide derivatives of 2-alkyl-4(1H)-quinolones, such as 1-hydroxy-2-nonyl-4(1H)-quinolinone (NQNO), are known to inhibit the cytochrome bc1 complex, acting as ubiquinone analogs. asm.orgumaryland.edu

Interaction with Key Bacterial Virulence Factors and Regulatory Proteins

In bacteria, particularly in the opportunistic pathogen Pseudomonas aeruginosa, 2-alkyl-4(1H)-quinolones (AQs) are crucial signaling molecules in the quorum-sensing network that controls the expression of numerous virulence genes. asm.orgnih.gov The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), are well-studied examples. asm.org The C9-congeners, including 2-nonyl-4(1H)-quinolone (NHQ), also participate in this signaling system. researchgate.net

These AQs bind to the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of genes responsible for the production of virulence factors such as pyocyanin (B1662382) and elastase, as well as biofilm formation. nottingham.ac.uk The interaction between the AQ signal molecule and the PqsR protein is a critical step in the activation of this virulence cascade. Therefore, developing molecules that antagonize this interaction is a promising strategy for anti-virulence therapy. nottingham.ac.uk

Protein Crystallography and Co-crystallization Studies of Ligand-Binding Domains (e.g., PqsR)

To understand the molecular basis of the interaction between quinolin-4(1H)-ones and their protein targets, protein crystallography and co-crystallization studies have been invaluable. Numerous crystal structures of the ligand-binding domain (LBD) of PqsR have been determined, both in its unbound (apo) form and in complex with its native ligands and synthetic antagonists. nottingham.ac.uk

These studies have revealed the detailed architecture of the PqsR binding pocket. For instance, the crystal structure of the PqsR LBD in complex with 2-nonylquinolin-4(1H)-one (PDB: 4JVD) shows how the quinolone core is buried deep within the 'B' pocket of the protein, while the nonyl alkyl chain extends into the more solvent-exposed 'A' pocket. nottingham.ac.uknih.gov This structural information is crucial for the rational design of potent PqsR inhibitors that can mimic the binding mode of the native ligands and disrupt quorum sensing in P. aeruginosa. nottingham.ac.uk

Structure Activity Relationship Sar Investigations of Quinolin 4 1h One Derivatives

Impact of N-Substitution (e.g., N-ethyl vs. N-methyl) on Biological Activities

For instance, in the context of antiproliferative activity, the substitution of a hydrogen atom at the N-1 position with a methyl group (N-CH3) has been shown to decrease activity, resulting in a minimum four-fold increase in the average IC50 value against cancer cell lines. mdpi.com This suggests that for certain biological targets, a smaller or less sterically hindered group at N-1 is not favorable for activity. Conversely, other studies have found that increasing the complexity of the N-1 substituent can be beneficial; a cyclopropyl (B3062369) group at this position was found to confer greater anticancer activity compared to an N-ethyl group. mdpi.com

Further research involving 3,3-dibenzyl-1H-quinoline-2,4-diones demonstrated that the nature of the N-1 substituent influences potency through both steric and electronic effects. conicet.gov.ar When comparing N-methyl and N-ethyl derivatives, the functionalization of the nitrogen atom was confirmed to directly affect the compound's potency. conicet.gov.ar This highlights that even subtle changes, such as the addition of a single carbon to the alkyl chain (from methyl to ethyl), can alter the interaction of the molecule with its biological target, thereby modifying its activity profile.

Influence of Alkyl Chain Length and Saturation at the C-2 Position on Potency and Selectivity

The substituent at the C-2 position of the quinolin-4(1H)-one ring plays a pivotal role in defining the molecule's potency and selectivity. For anticancer applications, the presence of an alkyl group at C-2 is generally more advantageous than an aryl group. mdpi.com The length and saturation of this alkyl chain are key factors that are fine-tuned to optimize biological activity.

Studies on 2-alkyl-4(1H)-quinolones have demonstrated a clear relationship between the length of the alkyl side chain and biological effect. For example, in N-methylated quinolones evaluated for immunomodulatory effects, compounds with longer aliphatic side chains at the C-2 position exhibited stronger inhibition of the nuclear factor of activated T cells (NFAT). nih.gov Similarly, research into the inhibition of photosystem II and the cytochrome b6/f-complex by various 2-alkyl-4(1H)-quinolones found that maximal inhibitory potency was achieved with a carbon chain length of 12-14 atoms. researchgate.net

The presence of unsaturation within the alkyl chain also significantly impacts activity. The introduction of a double bond can alter the conformation and electronic properties of the side chain, influencing how it interacts with target biomolecules. This was observed in studies of the binding affinity of quinolone alkaloids to bovine serum albumin, where both the length and the presence of a double bond in the C-2 side chain were found to affect the binding process. researchgate.net

Effects of Substitutions on the Quinoline (B57606) Core (e.g., halogenation, aryl groups)

Modifications to the carbocyclic ring of the quinoline core are a cornerstone of SAR studies, with halogenation being a particularly effective strategy for enhancing biological activity. sci-hub.se The position and nature of the substituent can dramatically influence the molecule's properties, including cell penetration and target binding. mdpi.com

The C-6 and C-7 positions are frequently targeted for modification. A fluorine atom at the C-6 position is often considered an optimal substituent for improving activity and is a common feature in many quinolone-based antibiotics. mdpi.comorientjchem.org The substituent at the C-7 position is crucial for direct interaction with biological targets like topoisomerase II. mdpi.com Introducing a chloro atom at C-6 has been shown to lead to highly active derivatives in some contexts, whereas fluoro or methoxy (B1213986) groups at the same position can decrease activity. mdpi.com

| Compound | Substitutions | HT29 IC50 (µM) | HeLa IC50 (µM) | C6 IC50 (µM) |

|---|---|---|---|---|

| Compound 7 | 5,7-dibromo-3,6,8-trimethoxy | 14.42 | 15.42 | 13.61 |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxy | 18.41 | 20.01 | 15.54 |

| Compound 4 | 3,6,8-tribromo | >150 | >150 | >150 |

| Compound 5 | 3,6,8-trimethoxy | >150 | >150 | >150 |

Data sourced from: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. nih.gov

Comparative Analysis of Tautomeric Forms on Biological Activity Profiles

Quinolin-4(1H)-ones can exist in a tautomeric equilibrium with their 4-hydroxyquinoline (B1666331) (enol) form. rsc.org Structural studies using various spectroscopic methods and X-ray crystallography have shown that the 4(1H)-quinolone (keto) form is predominantly favored in both solid and solution states. researchgate.netnih.gov The chemical shift of the C4 carbon in 13C NMR spectra serves as a reliable criterion for identifying the dominant tautomeric form, with a shift around 176.8 ppm indicating the carbonyl nature of the keto form. researchgate.netnuph.edu.ua

The biological significance of this tautomerism is a key area of investigation. The ability of the compound to exist in both forms, even if one is less populated, can be crucial for its mechanism of action. To study the activity of a single tautomer, researchers often "lock" the molecule into one form. N-alkylation, such as in 1-ethyl-2-nonylquinolin-4(1H)-one, effectively fixes the compound in the keto form, while O-alkylation would lock it in the enol form. researchgate.net

Comparative studies have revealed that preventing this tautomeric equilibrium can lead to a complete loss of biological activity. For example, a series of N-methylated (keto form) and O-methylated (enol form) 3-benzyl-substituted 4(1H)-quinolones were found to be completely devoid of antimalarial activity, in stark contrast to their corresponding N-H analogues which can tautomerize. researchgate.net This suggests that the dynamic equilibrium between the keto and enol forms, or the presence of the N-H proton itself, is essential for the biological activity of certain quinolone derivatives.

Binding Affinities to Biomolecules (e.g., Bovine Serum Albumin) as a Function of Structural Features

The interaction of quinolin-4(1H)-one derivatives with transport proteins like serum albumin is a critical factor influencing their bioavailability and distribution. Bovine Serum Albumin (BSA) is frequently used as a model protein to study these binding interactions. brieflands.combiointerfaceresearch.com The structural features of the quinolone molecule, particularly the substituents at the N-1 and C-2 positions, significantly affect these binding affinities.

Fluorescence titration analysis has been used to investigate the relationship between the structure of quinolone alkaloids and their affinity for BSA. A study involving six such alkaloids, including 1-methyl-2-nonylquinolin-4(1H)-one, revealed that the length and the presence of double bonds in the C-2 alkyl side chain directly affected the binding process. researchgate.net This indicates that hydrophobic and steric interactions involving the C-2 chain are key drivers of the binding.

Further studies on 2,4-disubstituted quinolines determined that they bind to BSA and Human Serum Albumin (HSA) primarily through a static quenching mechanism, with binding constants (Kb) in the range of 10^4 to 10^5 L·mol⁻¹. swu.ac.th The interaction is typically spontaneous and driven by van der Waals forces and/or hydrogen bonding. swu.ac.th Competitive binding experiments have identified the primary binding site for these quinolones as site I, located in subdomain IIA of the albumin protein. swu.ac.th

| Compound | C-2 Substituent | Binding Constant (Kb) x 104 (L·mol-1) |

|---|---|---|

| 1-methyl-2-nonylquinolin-4(1H)-one | nonyl | 2.88 |

| 1-methyl-2-undecylquinolin-4(1H)-one | undecyl | 4.17 |

| (Z)-1-methyl-2-(tridec-5-en-1-yl)quinolin-4(1H)-one | (Z)-tridec-5-en-1-yl | 6.31 |

| dihydroevocarpine | (Z)-tridec-8-en-1-yl | 7.08 |

| 1-methyl-2-pentadecyl-4(1H)-quinolone | pentadecyl | 8.32 |

| 1-methyl-2-((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone | (6Z,9Z)-pentadecadienyl | 10.23 |

Data derived from: Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin. researchgate.net Note: Original data was presented graphically; these values are illustrative of the reported trends.

Advanced Research Perspectives and Methodological Innovations for Quinolin 4 1h Ones

Design and Synthesis of Novel Analogues with Targeted Bioactivity Profiles

The design and synthesis of novel quinolin-4(1H)-one analogues are driven by the quest for enhanced biological activity and specificity. rsc.org The chemical architecture of the quinolone scaffold, with multiple positions (N-1, C-2, C-3, etc.) available for modification, allows for extensive structure-activity relationship (SAR) studies. rsc.org While specific synthetic routes for 1-Ethyl-2-nonylquinolin-4(1H)-one are not extensively documented, the synthesis of its parent scaffold, 2-alkyl-4-quinolones, is well-established, often relying on classic methods like the Conrad–Limpach or Camps cyclizations. beilstein-journals.org

Modern synthetic strategies offer more sophisticated and efficient routes. These include palladium-catalyzed carbonylation reactions and one-pot tandem procedures that enable the construction of the quinolone core with various substituents. mdpi.comorganic-chemistry.org For instance, research into related structures has demonstrated the synthesis of 2-alkyl-4-quinolone-3-carboxamides from common β-keto amide precursors, leading to the discovery of novel compounds with significant activity against S. aureus. beilstein-journals.org Another approach involves the triphenylphosphine-catalyzed synthesis of 4-quinolone derivatives. rsc.org These methodologies provide a framework for the rational design of analogues of this compound, where modifications to the N-ethyl or C-2-nonyl chains, or substitutions on the carbocyclic ring, could be systematically explored to target specific biological outcomes, such as enhanced antimicrobial or quorum sensing inhibitory effects. beilstein-journals.orgacs.org

The following table summarizes findings from a study on newly synthesized 2-alkyl-4-quinolone-3-carboxamide analogues, demonstrating the principle of modifying the quinolone scaffold to achieve targeted bioactivity.

| Compound | Substituents | Target Organism | Bioactivity (MIC) | Reference |

|---|---|---|---|---|

| 5c | R=pentyl, R¹=H, R²=H | S. aureus | ≤ 3.12 µg/mL | beilstein-journals.org |

| 5d | R=heptyl, R¹=H, R²=H | S. aureus | ≤ 6.25 µg/mL | beilstein-journals.org |

| 8c (HHQ) | R=heptyl (2-heptyl-4-quinolone) | S. aureus | > 100 µg/mL | beilstein-journals.org |

| 8d (NHQ) | R=nonyl (2-nonyl-4-quinolone) | S. aureus | > 100 µg/mL | beilstein-journals.org |

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies